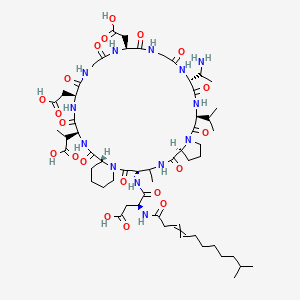
Aspartocin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartocin D is a minor analogue of the amphomycin complex, a family of lipopeptide antibiotics produced by the bacterium Streptomyces canus . It was first isolated and reported by researchers at the Fujian Institute of Microbiology in China in 2014 . This compound exhibits antimicrobial activity against Gram-positive bacteria, making it a valuable compound in the field of antibiotic research .
Preparation Methods
Aspartocin D is obtained from the fermentation broth extraction of Streptomyces canus strain FIM0916 using various column chromatography techniques . The synthetic route involves the isolation of the compound from the fermentation broth, followed by purification through reversed-phase high-performance liquid chromatography (HPLC) . The structure of this compound is elucidated using spectroscopic methods, mainly extensive nuclear magnetic resonance (NMR) analysis .
Chemical Reactions Analysis
Aspartocin D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the side-chain moieties of this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified analogues of this compound with altered antimicrobial properties .
Scientific Research Applications
Aspartocin D has several scientific research applications, including:
Mechanism of Action
Aspartocin D is presumed to act by inhibiting bacterial cell wall peptidoglycan synthesis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The exact molecular targets and pathways involved in this mechanism are not fully understood, but it is believed to involve interactions with key enzymes involved in peptidoglycan biosynthesis .
Comparison with Similar Compounds
- Amphomycin
- Aspartocin E
- Daptomycin
Aspartocin D’s unique structure and antimicrobial activity make it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C57H89N13O20 |
|---|---|
Molecular Weight |
1276.4 g/mol |
IUPAC Name |
(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-(10-methylundec-3-enoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C57H89N13O20/c1-28(2)17-12-10-8-9-11-13-20-38(71)62-35(25-43(78)79)50(82)68-47-32(7)61-51(83)37-19-16-22-70(37)55(87)44(29(3)4)66-54(86)46(31(6)58)65-40(73)27-60-48(80)33(23-41(74)75)63-39(72)26-59-49(81)34(24-42(76)77)64-53(85)45(30(5)57(89)90)67-52(84)36-18-14-15-21-69(36)56(47)88/h11,13,28-37,44-47H,8-10,12,14-27,58H2,1-7H3,(H,59,81)(H,60,80)(H,61,83)(H,62,71)(H,63,72)(H,64,85)(H,65,73)(H,66,86)(H,67,84)(H,68,82)(H,74,75)(H,76,77)(H,78,79)(H,89,90)/t30?,31?,32?,33-,34-,35-,36+,37-,44-,45-,46+,47-/m0/s1 |
InChI Key |
YHIXQCPAIOGTGT-JBGAKSTFSA-N |
Isomeric SMILES |
CC1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC=CCCCCCC(C)C |
Canonical SMILES |
CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC=CCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-(2,3,4-trihydroxybutoxy)oxan-4-yl] propanoate](/img/structure/B10823594.png)
![2-[(Z)-hydroxyiminomethyl]-N-[(1S)-2-hydroxy-1-[(4S)-4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B10823595.png)
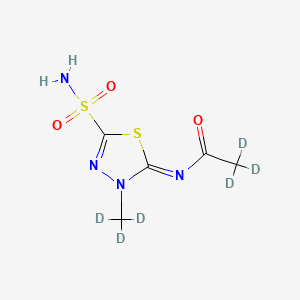
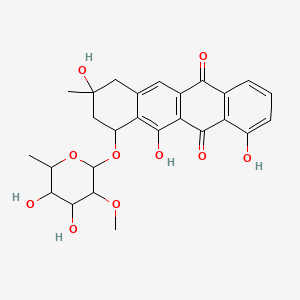
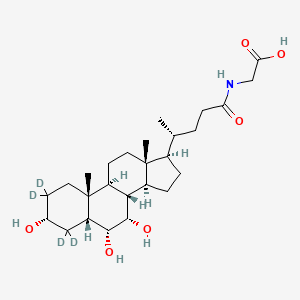
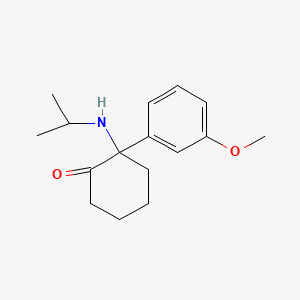
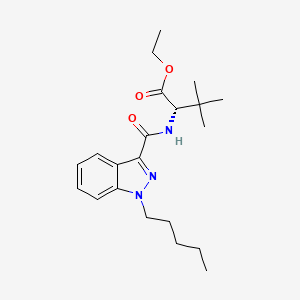
![(3E,5E,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823639.png)
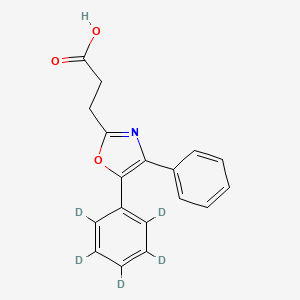
![(3E,5E,7E,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823658.png)
![(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9-trihydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10823672.png)
![1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol;hydrate](/img/structure/B10823678.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid;hydrate](/img/structure/B10823679.png)

